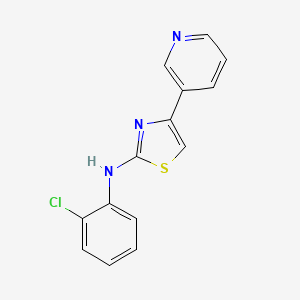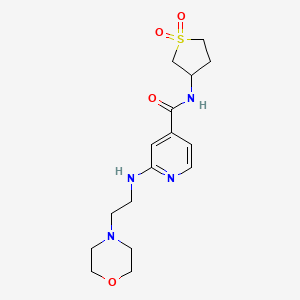
N-(2-chlorophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine, also known as CCT251545, is a small molecule inhibitor that has been used in scientific research to study the mechanisms of cancer cell growth and proliferation. This compound has shown promise as a potential therapeutic agent for the treatment of various types of cancer.
作用机制
N-(2-chlorophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules that are involved in cancer cell growth and proliferation. In addition, this compound has been shown to induce the degradation of CK2α, which further contributes to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. These include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and disruption of cell cycle progression. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in metastasis.
实验室实验的优点和局限性
One advantage of using N-(2-chlorophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine in lab experiments is its specificity for CK2, which allows for the selective inhibition of this enzyme without affecting other signaling pathways. Additionally, this compound has been shown to have potent anti-cancer effects in vitro and in vivo, making it a promising therapeutic agent for the treatment of cancer.
However, there are also limitations to the use of this compound in lab experiments. For example, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, the effects of this compound may vary depending on the specific type of cancer being studied, making it important to carefully consider the appropriate experimental conditions for each study.
未来方向
There are several potential future directions for the use of N-(2-chlorophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine in scientific research. One possibility is the development of novel formulations or delivery methods that improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential use of this compound in combination with other anti-cancer agents, as well as its potential use in the treatment of specific types of cancer. Finally, continued research is needed to better understand the mechanisms underlying the anti-cancer effects of this compound, which could lead to the development of even more effective therapeutic agents.
合成方法
The synthesis of N-(2-chlorophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine involves several steps, including the reaction of 2-chloroaniline with 2-bromo-4-pyridinecarboxaldehyde, followed by the reaction of the resulting compound with thiourea. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
N-(2-chlorophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine has been used in scientific research to investigate the mechanisms of cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in multiple signaling pathways that promote cancer cell survival and proliferation. By inhibiting CK2 activity, this compound can induce cell death and inhibit tumor growth.
属性
IUPAC Name |
N-(2-chlorophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-11-5-1-2-6-12(11)17-14-18-13(9-19-14)10-4-3-7-16-8-10/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWUGYXTIVKHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B6636613.png)
![N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide](/img/structure/B6636640.png)

![(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636659.png)
![2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B6636666.png)



![(2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone](/img/structure/B6636691.png)


![Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide](/img/structure/B6636705.png)
![2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6636710.png)
![N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B6636717.png)